molecular formula C7H12N2O2 B596861 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid CAS No. 198198-33-3

2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid

Cat. No.: B596861
CAS No.: 198198-33-3
M. Wt: 156.185
InChI Key: GYUNPFIHULAEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid is an organic compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyrrole with methylamine and glycine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine
  • 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole

Uniqueness

2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid is unique due to its specific structure, which combines a pyrrole ring with an amino acid moiety. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

198198-33-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

2-[3,4-dihydro-2H-pyrrol-5-yl(methyl)amino]acetic acid

InChI

InChI=1S/C7H12N2O2/c1-9(5-7(10)11)6-3-2-4-8-6/h2-5H2,1H3,(H,10,11)

InChI Key

GYUNPFIHULAEAU-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=NCCC1

Synonyms

Glycine, N-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl- (9CI)

Origin of Product

United States

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